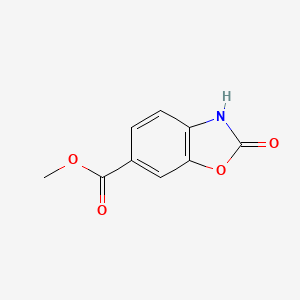

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

概要

説明

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms and one nitrogen and one oxygen atom. The specific structure of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate suggests it is a derivative with a carboxylate group at the sixth position and a methyl group esterifying the carboxylate.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been explored in various studies. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides or ortho acetals with pyridinium p-toluenesulfonate as a catalyst . This method, however, noted decomposition due to hydration at the 2-position for some compounds during purification. Another study reported the transformation of methyl 2-benzoylamino-2-oxobutanoate into different heterocyclic compounds, indicating the versatility of reactions involving benzoxazole derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and is often confirmed using X-ray crystallography. For example, the structure of certain thiazole derivatives obtained from benzoxazole precursors was confirmed by X-ray analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. The reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines resulted in the formation of substituted thiazoles . Additionally, the interaction of these thiazoles with diazomethane led to O-methyl derivatives, indicating that benzoxazole compounds can participate in methylation reactions . Another study showed that methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates could react with 1,3-diphenylguanidine to yield triazaspiro derivatives, demonstrating the reactivity of similar methyl carboxylate groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from mass spectrometric analysis and theoretical calculations. For instance, mass spectrometry allowed the differentiation of isomeric ion structures of benzoxazole isomers, and theoretical calculations helped determine chemico-physical properties of different ions . These methods can provide insights into the stability, reactivity, and decomposition pathways of benzoxazole compounds, including methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

科学的研究の応用

Synthesis of Complex Compounds

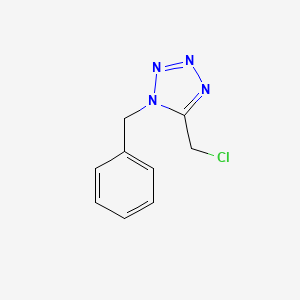

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate serves as a precursor in the synthesis of various complex compounds. For instance, it's involved in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These compounds exhibit potential for various applications due to their unique chemical structures (Melo et al., 2004).

Construction of Pseudopeptide Foldamers

This chemical is used in designing pseudopeptide foldamers, which are novel structures with potential applications in various fields. The foldamers, constructed using conformationally restricted building blocks like 2-oxo-1,3-oxazolidine-4-carboxylic acid, have shown promise in their three-dimensional structure and potential for diverse applications (Tomasini et al., 2003).

Application in Pyrimidine Synthesis

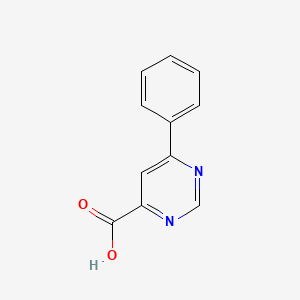

Alkylation studies of methyl 3-hydroxyindole-2-carboxylate, which is structurally related to methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, reveal its utility in the synthesis of pyrimidine, a compound of medicinal interest (Bourlot & Mérour, 1995).

Synthesis of Antimicrobial Agents

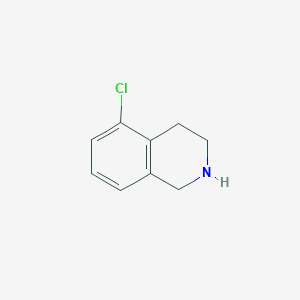

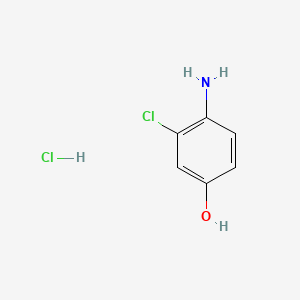

This compound is integral in synthesizing novel benzoxazole-based antimicrobial agents. The chemical structures synthesized from it, and their derivatives have been shown to possess significant antimicrobial properties against various bacteria (Vodela et al., 2013).

Development of Dyes and Pigments

The compound is used in the synthesis of various dyes and pigments, specifically benzoxazole crown ether cyanine dyes. These dyes have potential applications in the coloring of materials and in scientific research as markers or indicators (Xiu, 1992).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBKRLYHYJMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502718 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

CAS RN |

72752-80-8 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

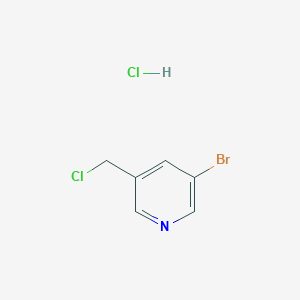

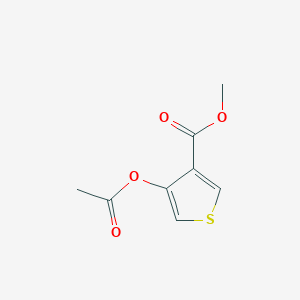

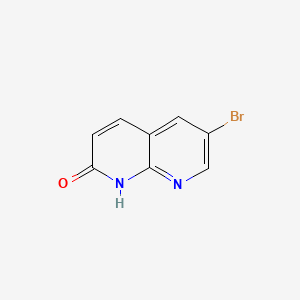

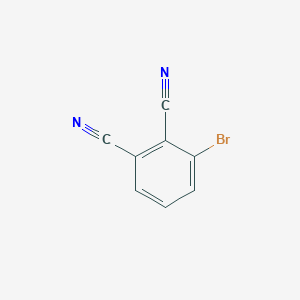

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。